molecular formula C3H7NO4S B2923839 2-(Methylsulfamoyl)acetic acid CAS No. 1042583-72-1

2-(Methylsulfamoyl)acetic acid

Cat. No.: B2923839
CAS No.: 1042583-72-1
M. Wt: 153.15
InChI Key: YSUWQECDOMVAHZ-UHFFFAOYSA-N
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Description

Chemical Identity and Structure 2-(Methylsulfamoyl)acetic acid (IUPAC name: 2-[methyl(sulfamoyl)amino]acetic acid) is a sulfonamide derivative with the molecular formula C₄H₈N₂O₄S and a molecular weight of 180.18 g/mol . Its structure consists of a sulfamoyl group (-SO₂NH-) linked to a methyl group and an acetic acid moiety, enabling diverse reactivity in pharmaceutical and agrochemical synthesis.

A plausible route involves sulfamoylation of a glycine derivative or condensation of methylsulfamoyl chloride with a suitable precursor.

Applications
Sulfamoyl-containing compounds are widely used in drug development due to their bioisosteric properties and ability to modulate pharmacokinetics. For example, Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate () is employed in pharmaceuticals for its sulfonamide functionality, suggesting similar applications for this compound in protease inhibition or antimicrobial agents.

Properties

IUPAC Name

2-(methylsulfamoyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO4S/c1-4-9(7,8)2-3(5)6/h4H,2H2,1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUWQECDOMVAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042583-72-1
Record name 2-(methylsulfamoyl)acetic acid
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Preparation Methods

The synthesis of 2-(Methylsulfamoyl)acetic acid typically involves the reaction of methylamine with chloroacetic acid, followed by sulfonation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the sulfonamide group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(Methylsulfamoyl)acetic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Methylsulfamoyl)acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Methylsulfamoyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This compound can also interact with cellular pathways, affecting various biochemical processes .

Comparison with Similar Compounds

Structural Analogs

2-(Ethylsulfamoyl)acetic Acid
  • Molecular Formula : C₅H₁₀N₂O₄S
  • Molecular Weight : 194.21 g/mol
  • Key Differences: The ethyl group replaces the methyl substituent on the sulfamoyl nitrogen.
2-[4-(Methylsulfamoyl)phenyl]acetic Acid
  • Molecular Formula: C₉H₁₁NO₄S
  • Molecular Weight : 229.25 g/mol
  • Key Differences : Incorporates a phenyl ring between the sulfamoyl and acetic acid groups. The aromatic system introduces π-π stacking interactions, which could improve binding affinity in target proteins but reduce solubility.
2-[(4-Methanesulfonylphenyl)sulfamoyl]acetic Acid
  • Molecular Formula: C₉H₁₁NO₆S₂
  • Molecular Weight : 293.32 g/mol
  • Key Differences : Features a second sulfonyl group on the phenyl ring, increasing electron-withdrawing effects and acidity. Such modifications are critical in designing enzyme inhibitors with enhanced electrophilic character.

Functional Group Variations

Compound Key Functional Groups Reactivity Profile
2-(Methylsulfamoyl)acetic acid Sulfamoyl, acetic acid Nucleophilic at sulfonamide nitrogen; acidic carboxyl group
2-[Methyl(2-phenylacetyl)amino]acetic acid Phenylacetyl, methylamino, acetic acid Amide bond formation; potential for hydrogen bonding
Benzofuran-acetic acid derivatives Benzofuran, acetic acid Planar aromatic system; hydrogen-bonded dimers in crystals

Physicochemical Properties

  • Solubility : The acetic acid moiety enhances water solubility, but bulky substituents (e.g., cyclohexyl in benzofuran derivatives) reduce it .
  • Crystal Packing : Strong O–H∙∙∙O hydrogen bonds in carboxyl-containing analogs (e.g., benzofuran derivatives) stabilize dimers, influencing melting points and formulation stability .

Biological Activity

2-(Methylsulfamoyl)acetic acid, also known as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure features a methylsulfamoyl group attached to acetic acid, which may contribute to its interactions with various biological targets. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C4H9N1O3S1
  • Molecular Weight : 151.19 g/mol
  • IUPAC Name : this compound

This compound is primarily recognized for its role as a carbonic anhydrase inhibitor. Carbonic anhydrases (CAs) are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing crucial roles in various physiological processes including respiration and acid-base balance. Inhibition of specific CA isozymes, particularly CAIX, has been linked to anticancer effects due to the enzyme's overexpression in tumor environments .

Inhibition of Carbonic Anhydrase

Research indicates that compounds similar to this compound exhibit high affinity for CAIX, making them valuable in targeting tumors. The inhibition mechanism involves the formation of a covalent bond between the sulfonamide group and the zinc ion in the enzyme's active site, leading to irreversible inhibition .

Anticancer Properties

Studies have demonstrated that this compound and related compounds can reduce tumor growth by altering the tumor microenvironment. By inhibiting CAIX, these compounds can decrease extracellular acidity, thereby limiting cancer cell invasion and metastasis .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines and reduced tissue damage in inflammatory conditions .

Case Studies and Research Findings

  • Study on Carbonic Anhydrase Inhibition :
    • A series of benzenesulfonamide derivatives were synthesized, including variations of this compound.
    • Results indicated that these compounds displayed significant inhibition of CAIX with IC50 values in the nanomolar range, demonstrating their potential as anticancer agents .
  • Inflammation Model :
    • In a murine model of colitis, this compound was administered at doses of 1 mg/kg and 5 mg/kg.
    • The treated group showed a significant reduction in clinical scores and histological damage compared to controls, indicating anti-inflammatory efficacy .

Data Table: Biological Activity Overview

Activity Mechanism IC50 (nM) Reference
Carbonic Anhydrase InhibitionCovalent binding to active site<100
Tumor Growth InhibitionDecreased extracellular acidityNot specified
Anti-inflammatoryReduction of pro-inflammatory cytokinesNot specified

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